1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Overview
Description
1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanone is an organic compound with the molecular formula C9H8N2O. It is a heterocyclic compound that contains both pyrrole and pyridine rings fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of a substituted pyridine with an appropriate aldehyde under basic conditions. For example, the reaction of 3-pyridinecarboxaldehyde with an appropriate amine in the presence of a base such as potassium hydroxide can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanone: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: This compound has a methyl group substitution, which can affect its chemical and biological properties.
Biological Activity
1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone (CAS Number: 67058-71-3) is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. Its molecular formula is C9H8N2O, and it has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
The compound features a ketone functional group, contributing to its chemical reactivity. It serves as a building block in the synthesis of more complex heterocyclic compounds, making it valuable in drug discovery.
Property | Value |
---|---|
Molecular Formula | C9H8N2O |
Molecular Weight | 160.17 g/mol |
CAS Number | 67058-71-3 |
This compound interacts with specific molecular targets to exert its biological effects. Research indicates that it may inhibit enzymes involved in cancer cell proliferation and modulate various biological processes through receptor interactions or enzyme inhibition .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit key enzymes involved in tumor growth and proliferation. For instance, it demonstrated efficacy against various cancer cell lines, including A549 lung cancer cells, by inducing apoptosis and arresting the cell cycle at the G2/M phase .
Case Study:
A study evaluated the compound's effect on A549 cells, revealing significant inhibition of cell viability and induction of apoptosis at specific concentrations (IC50 values ranging from 0.25 to 0.78 µM). The results suggest that this compound could be a promising candidate for further development as an anticancer therapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Its structural similarity to known antibacterial agents suggests it may interact with bacterial targets effectively .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Variations in substituents on the pyrrole or pyridine rings can significantly alter its potency against different biological targets. For example, modifications leading to increased lipophilicity or altered electronic properties have been associated with enhanced activity against specific kinases involved in cancer progression .
Comparative Analysis
The following table summarizes the biological activities reported for various derivatives of pyrrolo[2,3-c]pyridine compounds:
Properties
IUPAC Name |
1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)8-4-11-9-5-10-3-2-7(8)9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNOWWBAXYETQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473999 | |
Record name | 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67058-71-3 | |
Record name | 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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